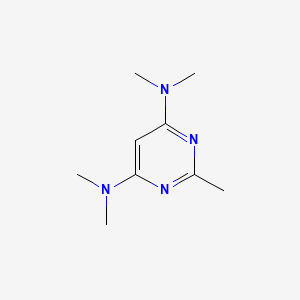
(5-Amino-6-methoxypyridin-3-yl)boronic acid
Übersicht
Beschreibung
(5-Amino-6-methoxypyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C₆H₉BN₂O₃ and a molecular weight of 167.96 g/mol . This compound is a derivative of pyridine, featuring an amino group at the 5-position, a methoxy group at the 6-position, and a boronic acid group at the 3-position. It is primarily used in organic synthesis and medicinal chemistry due to its unique reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-6-methoxypyridin-3-yl)boronic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-amino-6-methoxypyridine.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and maintain consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: (5-Amino-6-methoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction forms carbon-nitrogen or carbon-oxygen bonds by coupling the boronic acid with amines or alcohols in the presence of a copper catalyst.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding boronic esters or reduction to form boranes.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Amines and Alcohols: Formed from Chan-Lam coupling.
Boronic Esters and Boranes: Formed from oxidation and reduction reactions.
Wissenschaftliche Forschungsanwendungen
(5-Amino-6-methoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: Employed in the development of boron-containing biomolecules for biological studies.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (5-Amino-6-methoxypyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets. The boronic acid group can interact with diols and other nucleophilic groups in proteins and enzymes, leading to inhibition or modulation of their activity . This property makes it a valuable tool in the design of enzyme inhibitors and other therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
6-Aminopyridine-3-boronic acid: Similar structure but lacks the methoxy group at the 6-position.
5-Amino-2-methoxypyridine: Similar structure but lacks the boronic acid group.
Uniqueness: (5-Amino-6-methoxypyridin-3-yl)boronic acid is unique due to the presence of both the amino and methoxy groups on the pyridine ring, along with the boronic acid group. This combination of functional groups imparts distinct reactivity and binding properties, making it a versatile compound in various chemical and biological applications .
Eigenschaften
IUPAC Name |
(5-amino-6-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAAGSWOGRZEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672084 | |
| Record name | (5-Amino-6-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1084953-50-3 | |
| Record name | (5-Amino-6-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00672084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,4-Dioxa-spiro[4,5]dec-7-en-8-yl)-5-fluoro-1H-indole](/img/new.no-structure.jpg)

![8-Azabicyclo[3.2.1]octan-3-amine, dihydrochloride, endo-](/img/structure/B1148861.png)

